molecular formula C8H15NO B13058226 5-Methyl-7-oxa-2-azaspiro[3.5]nonane

5-Methyl-7-oxa-2-azaspiro[3.5]nonane

Katalognummer: B13058226
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: RVCZOTOVCFEDMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-7-oxa-2-azaspiro[3.5]nonane is a spirocyclic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of both oxygen and nitrogen atoms in the ring system makes it an interesting subject for various chemical studies.

Vorbereitungsmethoden

The synthesis of 5-Methyl-7-oxa-2-azaspiro[3.5]nonane involves several steps and specific reaction conditions. One common synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the spirocyclic structure. The reaction typically involves the use of a base to deprotonate the starting material, followed by cyclization to form the spiro compound . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Analyse Chemischer Reaktionen

5-Methyl-7-oxa-2-azaspiro[3.5]nonane undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted spirocyclic compounds.

Wissenschaftliche Forschungsanwendungen

5-Methyl-7-oxa-2-azaspiro[3.5]nonane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity in various therapeutic areas.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Wirkmechanismus

The mechanism of action of 5-Methyl-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The presence of both oxygen and nitrogen atoms allows for hydrogen bonding and other interactions that can modulate the compound’s effects .

Vergleich Mit ähnlichen Verbindungen

5-Methyl-7-oxa-2-azaspiro[3.5]nonane can be compared with other similar spirocyclic compounds, such as:

The uniqueness of 5-Methyl-7-oxa-2-azaspiro[3

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

5-methyl-7-oxa-2-azaspiro[3.5]nonane

InChI

InChI=1S/C8H15NO/c1-7-4-10-3-2-8(7)5-9-6-8/h7,9H,2-6H2,1H3

InChI-Schlüssel

RVCZOTOVCFEDMR-UHFFFAOYSA-N

Kanonische SMILES

CC1COCCC12CNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.